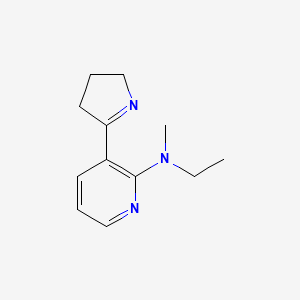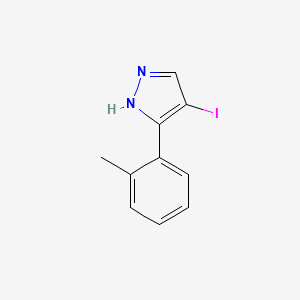
3-(3-Chlorophenyl)azetidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)azetidine hydrochloride is a chemical compound with the molecular formula C9H11Cl2N It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)azetidine hydrochloride typically involves the reaction of 3-chlorobenzylamine with an appropriate azetidine precursor under controlled conditions. One common method includes the use of potassium carbonate as a base in a solvent system of acetonitrile and methanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Chlorophenyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Chlorophenyl)azetidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorophenyl)azetidine hydrochloride involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s azetidine ring is known to undergo ring-opening reactions, which can interact with enzymes and receptors in biological systems. These interactions can modulate pathways involved in cellular processes, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
- 3-(4-Chlorophenyl)azetidine hydrochloride
- 2-Azetidinone derivatives
Comparison: 3-(3-Chlorophenyl)azetidine hydrochloride is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to 3-(4-Chlorophenyl)azetidine hydrochloride, the 3-position substitution may result in different steric and electronic effects, leading to variations in chemical behavior and biological activity .
Propiedades
Fórmula molecular |
C9H11Cl2N |
|---|---|
Peso molecular |
204.09 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C9H10ClN.ClH/c10-9-3-1-2-7(4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H |
Clave InChI |
STLJDQXZHZVLKJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CC(=CC=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


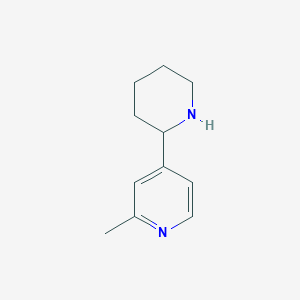

![2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11807695.png)
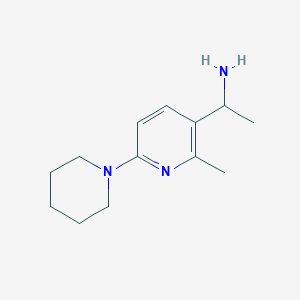


![7-Bromo-6-methylbenzo[d]thiazol-2-amine](/img/structure/B11807734.png)
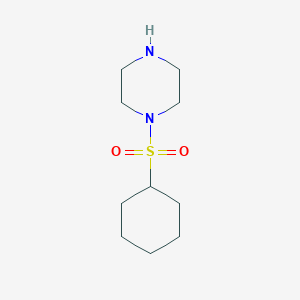

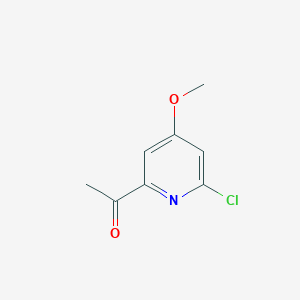
![3-(4-Isopropylbenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11807754.png)
